molecular formula C18H11NO B1374933 11H-Benzofuro[3,2-b]carbazole CAS No. 1199350-22-5

11H-Benzofuro[3,2-b]carbazole

Cat. No.: B1374933
CAS No.: 1199350-22-5
M. Wt: 257.3 g/mol
InChI Key: LSEVIETZOYUGCB-UHFFFAOYSA-N
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Description

11H-Benzofuro[3,2-b]carbazole is a heterocyclic compound characterized by its unique chemical structure, which consists of a benzofuran ring fused to a carbazole ring.

Preparation Methods

The synthesis of 11H-Benzofuro[3,2-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with 2-bromobenzofuran in the presence of a palladium catalyst can yield this compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

11H-Benzofuro[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the benzofuran or carbazole rings.

Scientific Research Applications

11H-Benzofuro[3,2-b]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Benzofuro[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. In organic electronics, its electronic properties enable efficient charge transport and light emission .

Comparison with Similar Compounds

11H-Benzofuro[3,2-b]carbazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

11H-[1]benzofuro[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-10-18-14(9-16(13)19-15)12-6-2-4-8-17(12)20-18/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEVIETZOYUGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C5=CC=CC=C5OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantageous properties of 11H-benzofuro[3,2-b]carbazole derivatives that make them suitable for blue OSSL applications?

A1: The research highlights two key properties of a this compound derivative, specifically 11-(3-(10-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)anthracen-9-yl)phenyl)-11H-benzofuro[3,2-b]carbazole (PhAnMBf), that make it promising for blue OSSLs []:

  • Hybridized Local and Charge-Transfer (HLCT) Excited-State Emitter: PhAnMBf exhibits HLCT characteristics, contributing to its blue emission. This type of emitter can offer benefits like high photoluminescence quantum yields and short exciton lifetimes [].
  • Short Exciton Lifetime: This property is crucial in OSSLs as it allows for efficient population inversion, a necessary condition for laser operation [].

Q2: How does the structure of PhAnMBf contribute to its observed properties and performance in a blue OSSL device?

A2: While the abstract doesn't delve into detailed structure-property relationships, it does mention that the anthracene moiety within PhAnMBf plays a significant role in its suitability for OSSLs []. Further investigation into the influence of the this compound unit and other structural components on the observed properties (e.g., energy levels, charge transport, film morphology) would be necessary to fully understand its contribution to the device performance.

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